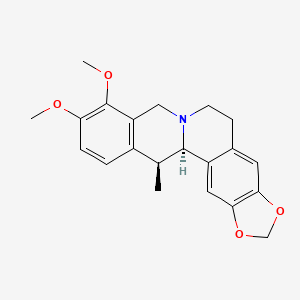
Thalictricavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalictricavine is an alkaloid. It has a role as a metabolite.
Applications De Recherche Scientifique
Neuroprotective Effects and Alzheimer's Disease
Inhibition of Acetylcholinesterase
Thalictricavine has been identified as a selective inhibitor of human acetylcholinesterase (hAChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic transmission, which is often impaired in Alzheimer's disease. Research demonstrated that this compound exhibits an IC50 value of 0.38 ± 0.05 µM against hAChE, indicating strong inhibitory activity compared to other compounds .
Blood-Brain Barrier Permeability
In silico studies have suggested that this compound may have limited ability to cross the blood-brain barrier (BBB), which is essential for any potential central nervous system (CNS) therapeutic agent. The parallel artificial membrane permeability assay (PAMPA) indicated that while this compound's BBB permeability is restricted, it may still serve as a lead compound for further drug development aimed at CNS disorders .
Analgesic Properties
This compound has shown promise as an analgesic agent. In a study involving animal models, it was observed that this compound could produce significant antinociceptive effects, suggesting its potential application in pain management . This property is particularly relevant in the context of chronic pain conditions and could lead to the development of new analgesic drugs with fewer side effects compared to traditional opioids.
Case Studies and Experimental Findings
| Study | Findings | Implications |
|---|---|---|
| In Vitro Study on hAChE Inhibition | This compound showed IC50 of 0.38 µM against hAChE | Potential for Alzheimer's treatment |
| PAMPA Analysis | Limited BBB permeability but significant binding affinity | Need for formulation strategies to enhance CNS delivery |
| Analgesic Efficacy in Animal Models | Significant reduction in pain response | Potential development as a non-opioid analgesic |
Propriétés
Formule moléculaire |
C21H23NO4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(1R,21S)-16,17-dimethoxy-21-methyl-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 |
Clé InChI |
LPKAAKHLNGEZJC-FKIZINRSSA-N |
SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
SMILES isomérique |
C[C@@H]1[C@@H]2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
SMILES canonique |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















